Hesperidin

Overview

Description

Hesperidin is a flavanone glycoside predominantly found in citrus fruits such as oranges, lemons, and limes. It was first isolated in 1828 by the French chemist M. Lebreton from the white inner layer of citrus peels. The name “this compound” is derived from “hesperidium,” which refers to the fruit produced by citrus trees. This compound is known for its potential health benefits, including antioxidant, anti-inflammatory, and antimicrobial properties .

Scientific Research Applications

Hesperidin has a wide range of scientific research applications. In chemistry, it is studied for its antioxidant and anti-inflammatory properties. In biology and medicine, this compound is investigated for its potential therapeutic effects in various diseases, including cardiovascular diseases, diabetes, and cancer . It is also used in the cosmetic industry for its beneficial effects on skin health .

Mechanism of Action

Target of Action

Hesperidin, a bioflavonoid found in citrus fruits, has been shown to interact with several cellular targets. It has been found to suppress tumor cell proliferation by activating cell cycle arrest and cell death, suppressing angiogenesis and cancer metastasis . This compound also interacts with the CREB-BDNF signaling pathway and the Nrf2 pathway , which controls the expression of antioxidant and detoxifying enzymes . Furthermore, it has been shown to have an affinity for the N-methyl-D-aspartate receptor , the gamma-aminobutyric acid receptor , Interleukin 10 , and the TrkB receptor of brain-derived neurotrophic factor .

Mode of Action

This compound exerts its effects by interacting with its targets and inducing changes in cellular processes. It reduces or inhibits the activity of acyl-coenzyme A:cholesterol acyltransferase genes (ACAT 1 and ACAT 2) and reduces microsomal triglyceride transfer protein (MTP) activity . This compound also seems to upregulate the LDL receptor . It suppresses the production of pro-inflammatory molecules, such as cytokines and prostaglandins, thereby reducing inflammation in the body . Additionally, it moderately increases blood flow either by stimulating the production of intracellular hydrogen peroxide, which activates the Src family kinase, a group of enzymes that regulate the production of nitric oxide in blood vessels, or through estrogen signaling .

Biochemical Pathways

This compound affects several biochemical pathways. It activates the Nrf2 pathway , enhancing the body’s antioxidant defenses and helping eliminate harmful toxins . It also disrupts oxidative phosphorylation, mitochondrial dysfunction, and down-regulates the synthesis of ATP and lipid functions by the ER pathway .

Pharmacokinetics

This compound’s oral bioavailability is less than 20% due to its low water solubility, weak intestinal absorption, disposition via phase II enzymes, and efflux by the enterocytes . It is quickly altered by environmental conditions such as temperature, pH, and light . After oral administration, this compound is hydrolyzed by the gut flora and then absorbed in the colon .

Result of Action

This compound exhibits significant antioxidant, anti-inflammatory, anticancer, and hepatoprotective activities as well as anti-diabetes, antiadipogenic, antihypertensive, and antimicrobial activities . It protects against mitochondrial impairment and Ca2±mediated ER stress by minimizing oxidative stress, thereby suppressing H2O2-induced cytotoxicity in C2C12 myoblasts . It also decreased PM2.5-induced increase in phospho-p53, p27, p21, and p16 protein levels and restored the reduced cyclin D1, cyclin E, Cdk2, and Cdk4 protein levels .

Action Environment

Environmental factors such as temperature, pH, and light can influence the action, efficacy, and stability of this compound . Processing methods, such as juicing and extraction, can affect the amount of this compound retained in the final product . Soil factors, including potassium, calcium, magnesium, manganese, pH, cation exchange capacity, salinity, and sand, can influence the accumulation of this compound in citrus fruits .

Safety and Hazards

Future Directions

Future research should concentrate on improving hesperidin’s bioavailability and absorption, identifying the precise molecular mechanisms underlying its anticancer effects, determining the optimal doses for this compound clinical trials, and assessing the anticancer effects of this compound in cancer patients .

Biochemical Analysis

Biochemical Properties

Hesperidin interacts with various enzymes, proteins, and other biomolecules. It is believed to play a role in plant defense . This compound exhibits antioxidant capacity and endothelial protection against reactive oxygen species in spontaneously hypertensive rats, and improves hyperlipidemia and hyperglycemia in diabetic rats .

Cellular Effects

This compound has been found to have significant effects on various types of cells and cellular processes. It has been reported to improve the senescence of cells, the survival of cells, the activity of mitochondria, and the kinetics of proliferation . This compound also significantly improved the antioxidant capacity of C2C12 cells exposed to H2O2 by suppressing cellular reactive oxygen species production and increasing glutathione level .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It reduces or inhibits the activity of acyl-coenzyme A:cholesterol acyltransferase genes (ACAT 1 and ACAT 2) and it reduces microsomal triglyceride transfer protein (MTP) activity . This compound also seems to upregulate the LDL receptor .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. The mouse control lens was significantly toughened compared to both the 1% and 2% this compound mouse lens treatments . The antioxidant levels in the lens and plasma decreased with age; however, this decrease could be nullified with either 1% or 2% this compound treatment in a concentration- and exposure time-dependent manner .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. The supplemental dose of this compound used in most studies is 500 mg/day for humans, given orally as preventive treatment against oxidative stress and associated disorders .

Metabolic Pathways

This compound is involved in several metabolic pathways. It undergoes phase II metabolism primarily through glucuronidation and sulfonation pathways in humans . Glucuronidation of this compound occurs at positions 7 and 3’, with UGT1A9, UGT1A1, UGT1A7, UGT1A8, and UGT1A3 being the major enzymes involved in this process .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is efficiently absorbed from the intestine, whereas this compound is poorly transported via the paracellular pathway and its transport is highly dependent on conversion to hesperetin via the hydrolytic action of microflora .

Subcellular Localization

It is known that when taken orally, this compound is hydrolyzed by the gut flora and then absorbed in the colon .

Preparation Methods

Synthetic Routes and Reaction Conditions: Hesperidin can be extracted from citrus peels using various methods. One common method involves the use of methanol for extraction, followed by crystallization in water with the addition of dichloromethane. This method yields a high purity of this compound . Another method involves enzymatic hydrolysis of this compound to produce hesperetin, which can then be further modified .

Industrial Production Methods: In the industrial production of this compound, large quantities of citrus fruits are processed, and the peels are used as a source of this compound. The extraction process typically involves the use of solvents such as methanol or ethanol, followed by purification steps to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Hesperidin undergoes various chemical reactions, including oxidation, reduction, and hydrolysis. For example, this compound can be hydrolyzed to produce hesperetin and rutinose . It can also undergo oxidation to form diosmetin, a valuable flavonoid with various pharmacological properties .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include methanol, dichloromethane, and enzymes for hydrolysis. The reactions are typically carried out under controlled temperature and pH conditions to ensure high yields and purity of the products .

Major Products Formed: The major products formed from the reactions involving this compound include hesperetin, rutinose, and diosmetin. These products have various biological activities and are used in different applications .

Comparison with Similar Compounds

Hesperidin is often compared with other flavonoids such as hesperetin and this compound glucoside. Hesperetin, the aglycone form of this compound, has higher biological activity due to its better solubility and absorption . This compound glucoside, on the other hand, has increased solubility compared to this compound, making it more effective in certain applications . Other similar compounds include diosmin, which is derived from this compound and has similar pharmacological properties .

Similar Compounds

- Hesperetin

- This compound glucoside

- Diosmin

This compound stands out due to its unique combination of antioxidant, anti-inflammatory, and antimicrobial properties, making it a valuable compound in various scientific and industrial applications .

Properties

IUPAC Name |

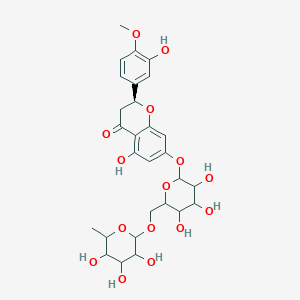

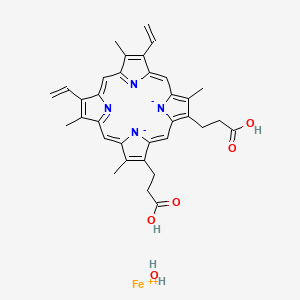

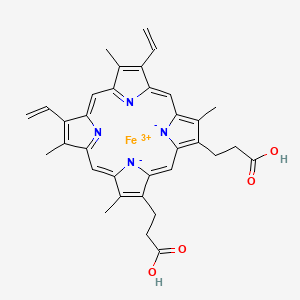

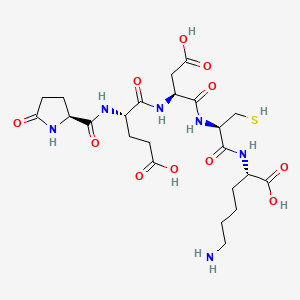

(2S)-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H34O15/c1-10-21(32)23(34)25(36)27(40-10)39-9-19-22(33)24(35)26(37)28(43-19)41-12-6-14(30)20-15(31)8-17(42-18(20)7-12)11-3-4-16(38-2)13(29)5-11/h3-7,10,17,19,21-30,32-37H,8-9H2,1-2H3/t10-,17-,19+,21-,22+,23+,24-,25+,26+,27+,28+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUQPHWDTPGMPEX-QJBIFVCTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC(=C(C=C5)OC)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=C4C(=O)C[C@H](OC4=C3)C5=CC(=C(C=C5)OC)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H34O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9044328 | |

| Record name | Hesperidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

610.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

520-26-3 | |

| Record name | Hesperidin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=520-26-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hesperidin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000520263 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hesperidin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04703 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4H-1-Benzopyran-4-one, 7-[[6-O-(6-deoxy-.alpha.-L-mannopyranosyl)-.beta.-D-glucopyranosyl]oxy]-2,3-dihydro-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-, (2S)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hesperidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hesperidin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.536 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HESPERIDIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E750O06Y6O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-hydroxy-N-[(Z)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethylideneamino]naphthalene-2-carboxamide](/img/structure/B1673058.png)